N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide
Overview
Description
N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to a dimethylphenyl ring, which is further connected to an acetamide moiety. Chloroacetamides are known for their diverse applications in various fields, including agriculture, medicine, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide typically involves the chloroacetylation of an appropriate amine precursor. One common method includes the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and secondary amines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and primary amines.
Scientific Research Applications
N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it targets enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity in plants. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function, resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Studied for its anticancer and antimicrobial activities.
Uniqueness
N-(4-(2-Chloroacetyl)-2,5-dimethylphenyl)acetamide is unique due to its specific structural features that confer distinct reactivity and biological activity Its chloroacetyl group provides a versatile site for chemical modifications, making it a valuable intermediate in synthetic chemistry
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-2,5-dimethylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-5-11(14-9(3)15)8(2)4-10(7)12(16)6-13/h4-5H,6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLXOINOTZUYSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620874 | |
Record name | N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690978-46-2 | |
Record name | N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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